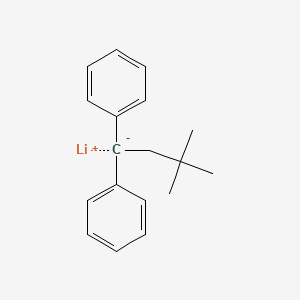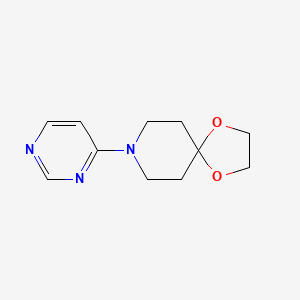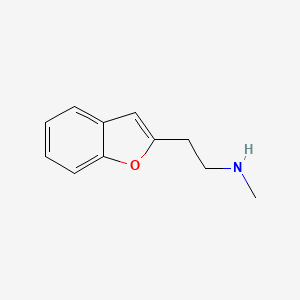
lithium;(3,3-dimethyl-1-phenylbutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
lithium;(3,3-dimethyl-1-phenylbutyl)benzene is an organolithium compound known for its reactivity and utility in organic synthesis. This compound is characterized by the presence of lithium bonded to a carbon atom, which is further connected to two phenyl groups and a 3,3-dimethylbutyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide typically involves the reaction of 3,3-dimethyl-1,1-diphenylbutan-1-yl chloride with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions include low temperatures to control the reactivity and ensure the formation of the desired organolithium compound.
Industrial Production Methods
In an industrial setting, the production of lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reactive lithium metal and maintain an inert atmosphere. The reaction is typically carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
lithium;(3,3-dimethyl-1-phenylbutyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions, where the lithium atom is replaced by other functional groups.
Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon bonds, such as in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide include carbonyl compounds, halides, and boron reagents. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether, under an inert atmosphere to prevent side reactions.
Major Products Formed
The major products formed from reactions involving lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide include alcohols, substituted hydrocarbons, and coupled products, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
lithium;(3,3-dimethyl-1-phenylbutyl)benzene has several scientific research applications:
Organic Synthesis: It is widely used as a reagent in organic synthesis for the formation of complex molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: The compound is used as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide involves its role as a nucleophile. The lithium atom, being highly electropositive, imparts a strong nucleophilic character to the carbon atom it is bonded to. This allows the compound to readily attack electrophilic centers in other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
Comparación Con Compuestos Similares
Similar Compounds
Lithium Phenylacetylide: Similar in reactivity but differs in structure, having a phenyl group attached to an acetylide moiety.
Lithium 3,3-dimethylbut-1-ynide: Shares the 3,3-dimethylbutyl group but has an acetylide instead of a diphenyl group.
Lithium Diphenylmethanide: Similar in having two phenyl groups but lacks the 3,3-dimethylbutyl group.
Uniqueness
lithium;(3,3-dimethyl-1-phenylbutyl)benzene is unique due to its combination of a 3,3-dimethylbutyl group and two phenyl groups, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring a strong nucleophile with specific steric demands.
Propiedades
Número CAS |
98329-91-0 |
|---|---|
Fórmula molecular |
C18H21Li |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
lithium;(3,3-dimethyl-1-phenylbutyl)benzene |
InChI |
InChI=1S/C18H21.Li/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-13H,14H2,1-3H3;/q-1;+1 |
Clave InChI |
RPICNHAMKIIEJZ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)(C)C[C-](C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Methyl-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B8457265.png)



